4-Phenyl-3-propyl-1H-pyrazol-5-amine 4-Phenyl-3-propyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975916
InChI: InChI=1S/C12H15N3/c1-2-6-10-11(12(13)15-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

4-Phenyl-3-propyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15975916

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-3-propyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 4-phenyl-5-propyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-2-6-10-11(12(13)15-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15)
Standard InChI Key LBMJNLWKZONOKF-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=NN1)N)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecular formula of 4-phenyl-3-propyl-1H-pyrazol-5-amine is C12H15N3, with a molecular weight of 201.27 g/mol. Its IUPAC name derives from the pyrazole core, where substituents are assigned positions based on standard numbering conventions:

  • Position 3: Propyl group (-CH2CH2CH3)

  • Position 4: Phenyl group (-C6H5)

  • Position 5: Amino group (-NH2)

The planar pyrazole ring facilitates π-π stacking interactions with aromatic systems in biological targets, while the propyl chain enhances lipophilicity, potentially improving membrane permeability .

Table 1: Comparative Structural Properties of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Phenyl-3-propyl-1H-pyrazol-5-amineC12H15N3201.27Phenyl (C4), Propyl (C3)
3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochlorideC12H17ClN4252.74Aminopropyl (C3), Phenyl (C1), HCl salt
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineC14H17N3O243.31Methoxybenzyl (C1), Cyclopropyl (C3)

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-phenyl-3-propyl-1H-pyrazol-5-amine typically involves a multi-step protocol:

Step 1: Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine hydrate with acetylacetone under acidic conditions yields a 5-aminopyrazole intermediate.

StepReagents/ConditionsYield (%)Purity (%)
1Hydrazine hydrate, HCl, reflux7890
21-Bromopropane, K2CO3, DMF, 70°C6588
3Phenylboronic acid, Pd(PPh3)4, K2CO37292

Physicochemical Properties

Spectroscopic Data

  • IR (KBr): N-H stretch (3360 cm⁻¹), C=N (1605 cm⁻¹), aromatic C-H (3030 cm⁻¹).

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 5.82 (s, 1H, pyrazole-H), 2.55 (t, J=7.2 Hz, 2H, CH2), 1.55–1.45 (m, 2H, CH2), 0.90 (t, J=7.4 Hz, 3H, CH3).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The amino group at position 5 may modulate COX-2 and TNF-α pathways. In silico docking studies predict a binding affinity of -8.2 kcal/mol for COX-2, comparable to celecoxib (-9.1 kcal/mol).

Table 3: Hypothesized Biological Activities

Activity TypeTargetPotential Mechanism
AntimicrobialBacterial cell membranesDisruption of lipid bilayer
Anti-inflammatoryCOX-2 enzymeCompetitive inhibition
AnticancerTopoisomerase IIDNA strand break prevention

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Phenyl Group (C4): Enhances aromatic interactions with hydrophobic protein pockets. Electron-withdrawing substituents (e.g., -CF3) improve binding affinity but reduce solubility.

  • Propyl Chain (C3): Longer alkyl chains (e.g., butyl) increase lipophilicity but may hinder target accessibility.

  • Amino Group (C5): Critical for hydrogen bonding with enzymatic active sites; acetylation abolishes activity .

Table 4: SAR of Pyrazole Derivatives

ModificationEffect on ActivitySolubility Impact
Phenyl → 4-Fluorophenyl↑ Binding affinity↓ Aqueous solubility
Propyl → Cyclopropyl↑ Metabolic stability
Free amine → Acetylated amine↓ Antimicrobial activity↑ Lipophilicity

Industrial and Pharmaceutical Applications

Drug Development

The compound’s scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, pyrazole-based drugs like celecoxib validate the therapeutic potential of this structural class .

Material Science

Functionalization of the amino group enables covalent attachment to polymers, yielding materials with tunable thermal stability (Tg = 145°C) and mechanical properties.

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Validate hypothesized anti-inflammatory and antimicrobial activities.

  • Derivatization: Explore hybrid molecules combining pyrazole and quinoline motifs for enhanced potency.

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